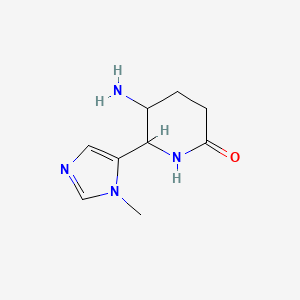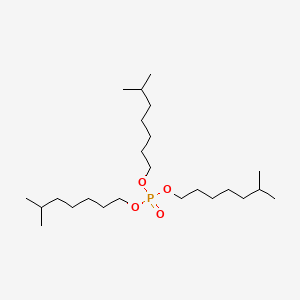
Benzenebutanol, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanol, methanesulfonate is a chemical compound with the molecular formula C11H16O3S. It is a derivative of benzenebutanol where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanol, methanesulfonate typically involves the reaction of benzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SO2Cl→C6H5CH2CH2CH2OSO2CH3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanol, methanesulfonate undergoes various types of chemical reactions including:
Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles such as halides, amines, and thiols.
Reduction Reactions: The compound can be reduced to benzenebutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide (NaI) in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzenebutanol derivatives.
Reduction: Formation of benzenebutanol.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
Benzenebutanol, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of benzenebutanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, methanesulfonate
- Benzeneethanol, methanesulfonate
- Benzenebutanol, tosylate
Uniqueness
Benzenebutanol, methanesulfonate is unique due to its specific structure which combines the properties of benzenebutanol and methanesulfonate. This combination imparts unique reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
65512-08-5 |
|---|---|
Formule moléculaire |
C11H18O4S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
methanesulfonic acid;4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O.CH4O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11H,4-5,8-9H2;1H3,(H,2,3,4) |
Clé InChI |
CIZOMPBJUCKUPS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)
